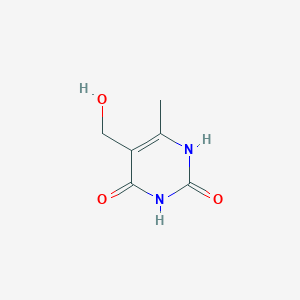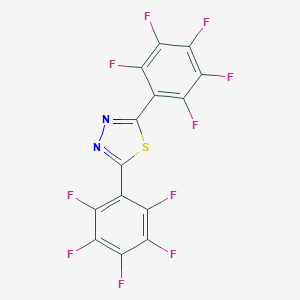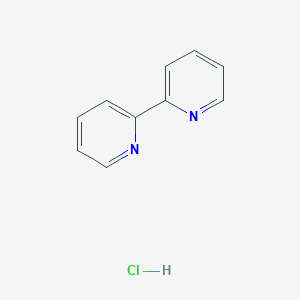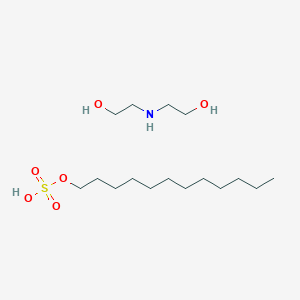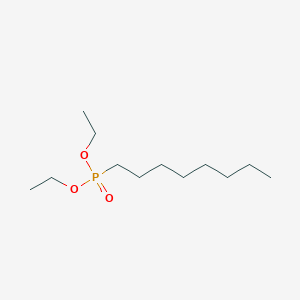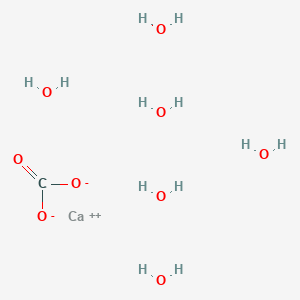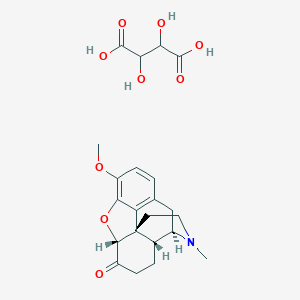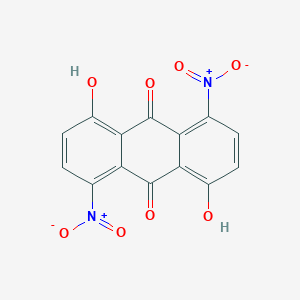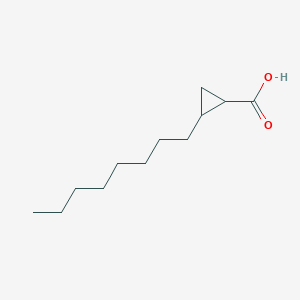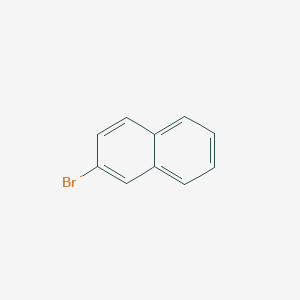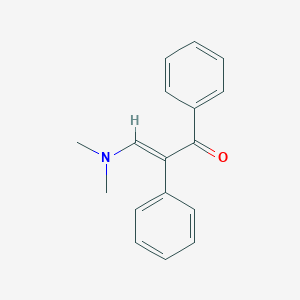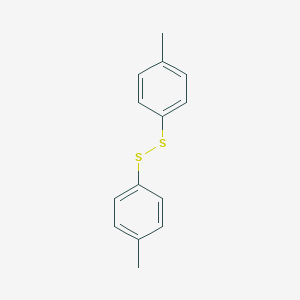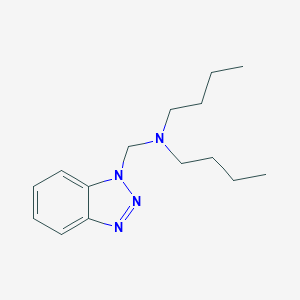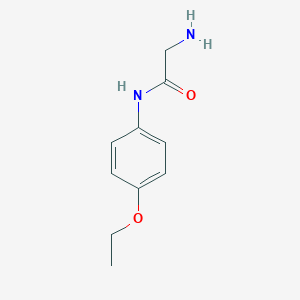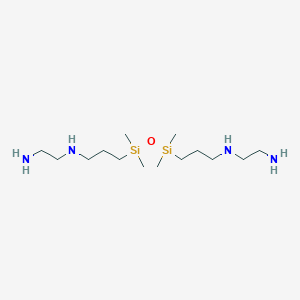
N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine), also known as TMDPD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) is not well understood, but it is believed to act as a chelating agent, forming stable complexes with various metal ions. This property has been utilized in catalysis and drug delivery applications.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine). However, studies have shown that N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) is relatively non-toxic and has low cytotoxicity, making it a potential candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) include its limited solubility in water and some organic solvents, which may hinder its use in certain applications.
Orientations Futures
There are several future directions for N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) research, including its potential applications in drug delivery, catalysis, and materials science. In drug delivery, N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) could be further studied for its ability to form stable complexes with various drugs, which could improve their efficacy and reduce their toxicity. In catalysis, N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) could be further studied for its ability to improve the activity and selectivity of various metal catalysts. In materials science, N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) could be further studied for its potential as a building block for the synthesis of various polymeric materials with improved properties.
Conclusion:
In conclusion, N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) is a chemical compound with potential applications in various scientific research fields, including catalysis, materials science, and biomedical research. Its ease of synthesis, low toxicity, and potential applications make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Méthodes De Synthèse
N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) can be synthesized by reacting 1,1,3,3-tetramethyldisiloxane with 3-aminopropyl-N,N-dimethylamine in the presence of a strong acid catalyst. The resulting product is then reacted with ethylenediamine to form N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine). The synthesis method is relatively simple and can be easily scaled up for larger quantities.
Applications De Recherche Scientifique
N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) has shown potential applications in various scientific research fields, including catalysis, materials science, and biomedical research. In catalysis, N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) has been used as a ligand for various metal catalysts, which has shown improved catalytic activity and selectivity. In materials science, N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) has been used as a building block for the synthesis of various polymeric materials, which have shown improved mechanical and thermal properties. In biomedical research, N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) has been studied for its potential as a drug delivery agent, due to its ability to form stable complexes with various drugs.
Propriétés
Numéro CAS |
17866-53-4 |
|---|---|
Nom du produit |
N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) |
Formule moléculaire |
C14H38N4OSi2 |
Poids moléculaire |
334.65 g/mol |
Nom IUPAC |
N'-[3-[[3-(2-aminoethylamino)propyl-dimethylsilyl]oxy-dimethylsilyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H38N4OSi2/c1-20(2,13-5-9-17-11-7-15)19-21(3,4)14-6-10-18-12-8-16/h17-18H,5-16H2,1-4H3 |
Clé InChI |
YOKCSBYSSHOWSQ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCCNCCN)O[Si](C)(C)CCCNCCN |
SMILES canonique |
C[Si](C)(CCCNCCN)O[Si](C)(C)CCCNCCN |
Autres numéros CAS |
17866-53-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



